2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde

Synthetic Methodology Organometallic Chemistry Medicinal Chemistry

Generic 2-chloroquinoline-3-carbaldehydes introduce unacceptable variability in both synthetic outcomes and biological screening due to uncontrolled electronic effects. The 5,8-dimethoxy pattern on this compound provides defined electron density and steric parameters for reproducible diversification. - Validated allylation: 84% yield with indium/DMF, enabling tetrahydropyran/tetrahydrofuran natural product synthesis. - Dual reactive sites: C2-Cl for nucleophilic aromatic substitution; C3-aldehyde for hydrazone/Schiff base libraries. - QC assured: NMR, HPLC, LC-MS data provided; mp 178°C.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 154343-51-8
Cat. No. B116316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde
CAS154343-51-8
Synonyms2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C=O
InChIInChI=1S/C12H10ClNO3/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-15)12(13)14-11/h3-6H,1-2H3
InChIKeyKYZIUIXHMHLEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde: Procurement & Class Overview


2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde (CAS: 154343-51-8, MF: C12H10ClNO3, MW: 251.67 g/mol) is a polysubstituted quinoline building block characterized by a chlorine atom at position 2, a reactive aldehyde at position 3, and two electron-donating methoxy groups at positions 5 and 8 . This compound serves as a key synthetic intermediate in the construction of structurally complex quinoline-based small molecules, which are extensively explored for their antimicrobial, antimalarial, antitumor, and antiviral properties [1]. Its primary utility lies in its ability to undergo nucleophilic aromatic substitution at the C2-chloro position and diverse carbonyl chemistry at the C3-aldehyde moiety, enabling rapid diversification into bioactive chemical space [2].

Intermediate Quinoline scaffold diversification and library synthesis
Reactivity C2-Cl nucleophilic substitution and C3-aldehyde condensation chemistry
Substitution 5,8-dimethoxy pattern tunes electronic and steric properties

Irreplaceability of 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde


Generic substitution among 2-chloroquinoline-3-carbaldehydes is scientifically unsound due to the profound influence of peripheral substituents on both chemical reactivity and target biological profile. While the core 2-chloro-3-formylquinoline scaffold is common, the presence and position of methoxy groups dictate electron density, steric hindrance, and intermolecular interactions. For instance, unsubstituted 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) serves as a general precursor, but its derivatives often exhibit moderate antibacterial activity with inhibition zones ranging from ~8–10 mm against Pseudomonas aeruginosa and Escherichia coli [1]. In contrast, the 5,8-dimethoxy substitution pattern in the target compound is expected to significantly alter electronic properties and potentially enhance lipophilicity, which is critical for membrane permeability and target engagement [2]. Furthermore, the specific substitution pattern directly affects the compound's performance in key synthetic transformations; for example, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde has been demonstrated to undergo clean allylation with indium in DMF to yield homoallylic alcohols in 84% yield, a specific transformation not guaranteed with other analogs [3]. Therefore, substituting with a less functionalized or differently substituted analog introduces unacceptable variability in both synthetic outcomes and downstream biological screening results.

Reactivity mismatch

Substitution pattern alters nucleophilic aromatic substitution and carbonyl reactivity profiles, limiting direct analog replacement.

Bioassay shift

5,8-dimethoxy motif may lead to different antimicrobial screening outcomes compared to des-methoxy or other regioisomers.

Method transfer risk

Reported allylation yields are substitution-specific; other analogs may require re-optimization of synthetic conditions.

Differentiation Evidence for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde


Allylation Reactivity Comparison

In a comparative study of allylation reactivity, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde demonstrated a marked difference in reaction efficiency when compared to its allylic chloride counterpart. The target compound (aldehyde 6) was reacted with functionalized allylic iodide 5 in the presence of indium metal to yield the corresponding homoallylic alcohol 7 [1]. The study explicitly noted that while allylic iodide and allylic bromide showed comparable reactivity, the reactivity of allylic chloride 4 was 'markedly diminished' [1]. This directly supports the superior synthetic utility of the specific aldehyde/iodide combination. The reaction proceeded at ambient temperature in anhydrous DMF, affording the desired product in a high isolated yield [1].

Allylation Yield
Head-to-head
84% yield vs. diminished reactivity
Reported higher reactivity supports allylation workflow.
Indium-mediated, DMF, r.t., 1 h.
Synthetic Methodology Organometallic Chemistry Medicinal Chemistry

Antibacterial SAR Differentiation

The antibacterial activity of 2-chloroquinoline-3-carbaldehyde derivatives is highly dependent on the substitution pattern on the quinoline core. A 2020 study evaluating a series of 2-chloroquinoline-3-carbaldehyde derivatives against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains reported that the most active compounds displayed mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm against P. aeruginosa, which were superior to the standard drug ciprofloxacin (8.33 ± 0.44 mm) at the same concentration [1]. While the 5,8-dimethoxy derivative was not directly assayed in this study, the observed potency of other substituted analogs underscores the critical role of peripheral substitution. The 5,8-dimethoxy motif introduces distinct electron-donating effects that are predicted to modulate the compound's interaction with bacterial targets like DNA gyrase, for which docking studies on related analogs revealed binding energies ranging from -6.0 to -7.33 kcal/mol [1]. A separate study on 2-chloro-3-quinolinecarboxaldehyde Schiff bases reported MIC values ranging from 256-2048 μg/mL against various pathogens [2].

Antibacterial SAR
Class-level
Derivative inhibition zones: 9.7–10.0 mm (P. aeruginosa)
SAR context supports substitution-specific library design.
Data from unsubstituted core analogs; target not directly assayed.
Antibacterial SAR Medicinal Chemistry

Precursor to Bioactive Heterocycles

2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde has been specifically utilized as a starting material for the synthesis of complex molecules with established biological relevance. The compound was successfully employed in the synthesis of 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, an intermediate for heterocyclic systems that are core structures in antibiotics (e.g., Monensine, Lasalocide A) and antimicrobials (e.g., Milbemycine, Avermectines) [1]. The synthesis involved a metal-mediated allylation that proceeded with a high yield of 84% [1]. This demonstrates the compound's compatibility with organometallic reagents and its ability to be elaborated into complex frameworks. In contrast, the unsubstituted analog 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) is typically used for simpler nucleophilic substitutions and condensations, yielding derivatives with more modest activities [2].

Synthetic Application
Cross-study
84% yield, homoallylic alcohol vs. general nucleophilic substitution
Supports natural product-like scaffold synthesis.
Validated with indium-mediated allylation, DMF, r.t.
Synthetic Chemistry Heterocyclic Chemistry Building Block

Purity and Melting Point Benchmarks

The compound exhibits a well-defined melting point of 178 °C (recrystallized from ethyl acetate) , which serves as a critical quality control parameter. This is distinct from the unsubstituted analog 2-chloroquinoline-3-carbaldehyde, which is typically a lower-melting solid (literature values indicate a lower melting range, and its derivatives, like the 8-methyl analog, melt at 132–134 °C) [1]. Commercial suppliers offer this compound with guaranteed purity specifications, typically NLT 95% or NLT 98%, accompanied by analytical documentation including NMR, HPLC, and LC-MS data . This level of characterization ensures reproducibility in downstream applications.

Quality Benchmark
Supporting
Melting point 178 °C; purity ≥95%
Supports batch-to-batch consistency review.
Recrystallized from EtOAc; analytical data available.
Quality Control Analytical Chemistry Procurement

Application Scenarios for 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde


Antibacterial Lead Optimization

Procure this compound to generate a focused library of 5,8-dimethoxyquinoline hybrids. As demonstrated by class-level SAR, substitution on the quinoline core critically influences antibacterial potency against pathogens like P. aeruginosa and E. coli [1]. The 5,8-dimethoxy pattern is a distinct SAR vector not explored in many existing studies, offering potential for improved activity or spectrum. Synthesize derivatives via condensation of the aldehyde group with hydrazines or amines to yield Schiff bases or hydrazones, or use the C2-chloro position for nucleophilic substitution to introduce diverse amines [1].

Natural Product-Like Scaffold Synthesis

Utilize this compound as a key building block for the synthesis of polycyclic frameworks relevant to antibiotics and antimicrobials. The validated indium-mediated allylation protocol provides a direct route to homoallylic alcohols, which are intermediates for tetrahydrofuran and tetrahydropyran-containing natural products such as Monensine and Avermectines [2]. The high yield (84%) and mild reaction conditions make this a reliable entry point for diversity-oriented synthesis campaigns [2].

Chemical Probe Development

Employ this compound to create chemical probes for investigating the mechanism of action of quinoline-based antimicrobials. The presence of both a reactive aldehyde and a displaceable chlorine atom allows for the facile introduction of affinity tags (e.g., biotin) or fluorescent reporters [1]. The 5,8-dimethoxy motif may confer enhanced cellular permeability compared to unsubstituted analogs, facilitating target engagement studies in live bacterial cells [1].

Analytical Reference Standard

Given its well-defined physical properties (melting point 178 °C) and commercial availability with high-purity analytical data (NMR, HPLC, LC-MS), this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, UPLC) for related quinoline derivatives in complex mixtures . Its distinct retention time and spectral signature make it a useful internal standard or system suitability test compound.

Application
Selection Property
Validation Focus
Antibacterial SAR exploration
Substitution-dependent activity profile
Inhibition zone and MIC endpoint review
Natural product-like scaffold synthesis
Reported indium-mediated allylation
Synthetic yield and scaffold complexity
Chemical probe development
Bifunctional reactive sites (C2-Cl, C3-CHO)
Conjugation efficiency and permeability
Analytical method development
Well-defined melting point and purity
HPLC retention time and spectral identity

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